2-Isopropyl-4-phenylquinoline-3-carbaldehyde
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Overview
Description
2-Isopropyl-4-phenylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-phenylquinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4-phenylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed:
Oxidation: 2-Isopropyl-4-phenylquinoline-3-carboxylic acid.
Reduction: 2-Isopropyl-4-phenylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced
Scientific Research Applications
2-Isopropyl-4-phenylquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for diseases such as malaria and cancer.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-phenylquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-3-carbaldehyde
- 4-Phenylquinoline-3-carbaldehyde
Comparison: 2-Isopropyl-4-phenylquinoline-3-carbaldehyde is unique due to the presence of both isopropyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C19H17NO |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C19H17NO/c1-13(2)19-16(12-21)18(14-8-4-3-5-9-14)15-10-6-7-11-17(15)20-19/h3-13H,1-2H3 |
InChI Key |
VIJFRYBORIYLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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